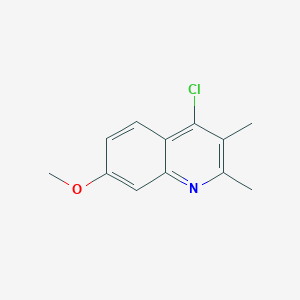
4-amino-5-bromo-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-bromo-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone group. The presence of an amino group at the 4th position and a bromine atom at the 5th position makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-bromo-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-inden-1-one followed by amination. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The brominated product is then subjected to amination using an amine source such as ammonia or an amine derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5-bromo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxo derivatives.
Reduction: Formation of 4-amino-5-bromo-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-amino-5-bromo-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-amino-5-bromo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom at the 5th position.
5-bromo-2,3-dihydro-1H-inden-1-one: Lacks the amino group at the 4th position.
4-amino-5-chloro-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness
4-amino-5-bromo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the amino group and the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8BrNO |
|---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
4-amino-5-bromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,11H2 |
InChI-Schlüssel |
NMVLNZOPEQRTAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C(=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11881148.png)

![Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11881160.png)




![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)

![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)




